Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate
Brand Name: Vulcanchem
CAS No.: 898757-63-6
VCID: VC2390733
InChI: InChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3
SMILES: CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate

CAS No.: 898757-63-6

Cat. No.: VC2390733

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate - 898757-63-6

Specification

CAS No. 898757-63-6
Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
IUPAC Name ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate
Standard InChI InChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3
Standard InChI Key UOBIWNBDDOHOEN-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is an aromatic keto-ester with the molecular formula C₁₇H₂₄O₄ and a molecular weight of 292.4 g/mol . This compound is characterized by a propoxy-substituted phenyl ring connected to a hexanoate backbone through a carbonyl linkage. The structure contains two carbonyl groups: one as part of the ketone functionality linking the aromatic ring to the aliphatic chain, and another as part of the ethyl ester group.

Identifiers and Nomenclature

The compound is registered with various identifiers that facilitate its identification in chemical databases and literature:

IdentifierValue
CAS Registry Number898757-63-6
IUPAC Nameethyl 6-oxo-6-(4-propoxyphenyl)hexanoate
InChIInChI=1S/C17H24O4/c1-3-13-21-15-11-9-14(10-12-15)16(18)7-5-6-8-17(19)20-4-2/h9-12H,3-8,13H2,1-2H3
InChIKeyUOBIWNBDDOHOEN-UHFFFAOYSA-N
SMILESCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
PubChem CID24727567
MDL NumberMFCD02261423

Structural Features

The compound features several key structural elements:

  • A para-substituted benzene ring with a propoxy group at the 4-position

  • A ketone function connecting the aromatic ring to a five-carbon aliphatic chain

  • An ethyl ester group at the terminal position of the aliphatic chain

  • Four oxygen atoms, each serving distinct functions (ether, ketone, and ester carbonyl and ester oxygen)

Physical and Chemical Properties

Physical State and Appearance

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate appears as needles when crystallized from petroleum ether . The compound possesses a mild characteristic odor that is typical of aromatic esters .

Physical Properties

The physical properties of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate are summarized in the following table:

PropertyValueReference
Physical StateCrystalline solid
ColorWhite to off-white needles from petroleum ether
OdorMild characteristic odor
Melting Point56.7°C
Boiling Point287°C (measured); 411.6±25.0°C (predicted)
Flash Point124°C
Auto-ignition Temperature≥520°C
pH5.8
Density1.24 g/cm³ at 20°C (measured); 1.042±0.06 g/cm³ (predicted)
Vapor Pressure0.474 Pa at 20°C; 0.906 Pa at 25°C
Partition Coefficient (log Pow)3.18 at 22.5°C
Solubility in Water<0.1 mg/mL at 20.5°C

Chemical Properties

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate contains several reactive functional groups:

  • The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (6-oxo-6-(4-n-propoxyphenyl)hexanoic acid).

  • The ketone functionality can participate in various reactions typical of ketones, such as reduction, nucleophilic addition, and condensation reactions.

  • The propoxy group on the phenyl ring can be cleaved under specific conditions, which may alter the compound's properties and reactivity.

  • The compound is combustible and can release irritating or toxic fumes when exposed to fire .

Synthesis and Preparation

Industrial Production

Industrial production of this compound may utilize catalysts to enhance reaction rates and yields, similar to the production of structurally related compounds. The process likely involves:

  • The use of Lewis acid catalysts such as boron trifluoride or transition metal complexes.

  • Reactions conducted in suitable solvents like toluene or dichloromethane to facilitate the process.

  • Purification through crystallization using petroleum ether to obtain the compound in its crystalline form .

Chemical Reactivity

Hydrolysis

The ester functionality in Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate can undergo hydrolysis under acidic or basic conditions to form 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid. This reaction is important for converting between the ester and acid forms of the compound.

Oxidation and Reduction

Based on its structure and the reactions of similar compounds:

  • The ketone group can be reduced using reagents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

  • The compound may undergo oxidation reactions, particularly at the propoxy group or the aliphatic chain, depending on the oxidizing agent and conditions employed.

Other Reactions

Other potential reactions include:

  • Nucleophilic addition to the ketone carbonyl group.

  • Transesterification with other alcohols to form different ester derivatives.

  • Condensation reactions involving the ketone group with suitable nucleophiles.

Applications and Uses

Research Applications

Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate is primarily used for research purposes in organic chemistry and medicinal chemistry:

  • As a building block or intermediate in the synthesis of more complex molecules with potential biological activities.

  • In structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity.

  • As a standard for analytical purposes in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds structurally related to Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate have been documented:

  • 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid (CAS: 898791-76-9): The carboxylic acid form of the target compound, differing only in the terminal functional group (acid vs. ester).

  • Ethyl 6-(4-ethylphenyl)-6-oxohexanoate (CAS: 898778-26-2): A structural analog where the propoxy group is replaced by an ethyl group .

  • Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS: 898757-81-8): A homolog with a pentyloxy group instead of propoxy .

  • 6-(2-Ethoxyphenyl)-6-oxohexanoic acid (CAS: 898791-61-2): A positional isomer with an ethoxy group at the 2-position of the phenyl ring.

Comparative Properties

The table below compares key properties of Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate with its structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Reference
Ethyl 6-oxo-6-(4-n-propoxyphenyl)hexanoate898757-63-6C₁₇H₂₄O₄292.4
6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid898791-76-9C₁₅H₂₀O₄264.32
Ethyl 6-(4-ethylphenyl)-6-oxohexanoate898778-26-2C₁₆H₂₂O₃262.34
Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate898757-81-8C₁₉H₂₈O₄320.4
6-(2-Ethoxyphenyl)-6-oxohexanoic acid898791-61-2C₁₄H₁₈O₃246.29

These structural variations can significantly influence the compounds' physical properties, reactivity, and potential biological activities. The differences in alkoxy chain length, position, and the nature of the terminal functional group (acid vs. ester) are particularly important for structure-activity relationship studies.

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